
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Overview
Description
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride (NMMTS) is a compound that is used in scientific research and laboratory experiments. It is a white crystalline powder, and is a derivative of the 1H-1,2,4-triazole family. NMMTS is a versatile compound, and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Various synthesis methods have been developed for compounds structurally related to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride. For instance, the synthesis of related compounds involves 1,3-dipolar cycloaddition reactions and has been characterized using NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Novel Synthesis Routes
Novel routes for constructing related chemical structures have been explored, such as starting from (1H-1,2,4-triazol-1-yl)methanol (Yi He et al., 2014).
Biological Activities and Applications
Antibacterial and Antifungal Activities
Some derivatives, like those containing the triazole moiety, have shown promising antibacterial and antifungal properties (K D Thomas, Adhikari, & Shetty, 2010).
Anticancer Potential
Certain 1,2,4-triazoles, closely related to the compound , have been identified with anticancer activities. These compounds have been studied for their interaction with cancer-related targets like the EGFR kinase domain (A. Kaczor et al., 2013).
Catalytic Applications
Compounds containing the triazole-5-yl)methanamine structure have been utilized in catalytic applications, such as the synthesis of pyridine-containing pseudopeptides (Neda Akbarikalani et al., 2020).
Molecular Studies and Characterization
Structural Characterization
The structural characterization of similar compounds has been achieved through various techniques such as X-ray diffraction, IR, and NMR spectroscopy, providing insights into their molecular structure (Yan Shuang-hu, 2014).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of triazole derivatives with biological targets, aiding in the rationalization of their pharmacological activities (A. Kaczor et al., 2013).
Mechanism of Action
Target of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The compound’s interaction with its targets involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes . The triazole nitrogen and the dioxyaryl substituted aryl group form these interactions with specific amino acid residues in the enzyme .
Biochemical Pathways
It is known that triazole derivatives can have cytotoxic activities, suggesting they may interfere with cell proliferation and survival pathways .
Pharmacokinetics
The compound’s molecular structure suggests it may be well-absorbed due to its small size and polar nature .
Result of Action
It is known that 1,2,4-triazole hybrids can exhibit weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
It is known that the reactivity of hydrazines, a class of compounds related to triazoles, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . Additionally, this compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, affecting its overall activity and function . The distribution pattern of this compound can also influence its therapeutic potential and toxicity .
properties
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFXOBHXCTJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)


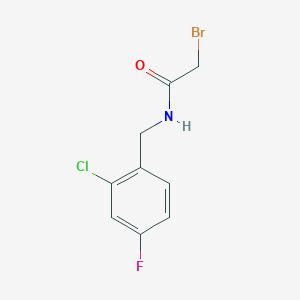
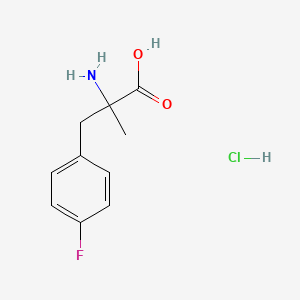
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
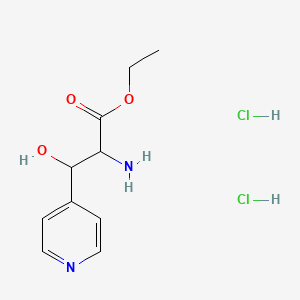
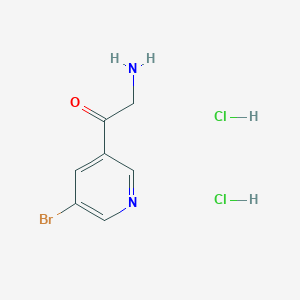
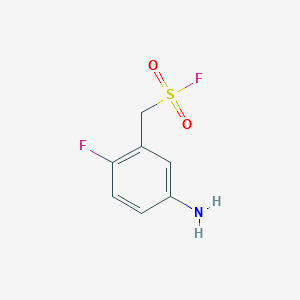
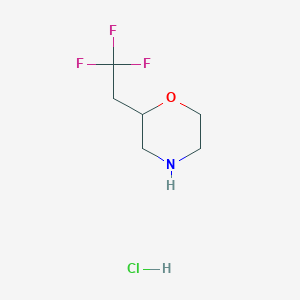


![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)